molecular formula C13H9F3O2 B11859996 1-(Trifluoromethyl)naphthalene-8-acetic acid

1-(Trifluoromethyl)naphthalene-8-acetic acid

Katalognummer: B11859996
Molekulargewicht: 254.20 g/mol
InChI-Schlüssel: GWCOFGLONASISZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(Trifluoromethyl)naphthalene-8-acetic acid typically involves several steps, starting from commercially available precursors. One common method involves the trifluoromethylation of naphthalene derivatives, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(Trifluoromethyl)naphthalene-8-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)naphthalene-8-acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethyl)naphthalene-8-acetic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H9F3O2

Molekulargewicht

254.20 g/mol

IUPAC-Name

2-[8-(trifluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18)

InChI-Schlüssel

GWCOFGLONASISZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.